2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2.ClH/c1-11(2)23-8-7-14-15(9-23)28-19(17(14)18(21)25)22-16(24)10-29(26,27)13-5-3-12(20)4-6-13;/h3-6,11H,7-10H2,1-2H3,(H2,21,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHCZOHHQXRNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thieno[2,3-c]pyridine core, which has been associated with various biological activities. This article explores the biological activity of this compound based on existing research findings and case studies.
Chemical Structure
The chemical formula for this compound can be represented as follows:
Antibacterial Activity
Research indicates that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those with similar structural features demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is critical in the treatment of certain infections and conditions .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 15.0 |
| Urease | 5.0 |
Hypoglycemic Activity
The presence of the sulfonamide group in the structure suggests potential hypoglycemic effects. Compounds with similar functionalities have been linked to glucose regulation and insulin sensitivity .
Case Studies
- Study on Antimicrobial Properties : A series of compounds including derivatives of 4-chlorophenylsulfonyl showed significant antibacterial activity in vitro. The study utilized various bacterial strains to assess efficacy and found that modifications to the sulfonamide group enhanced activity against specific pathogens .
- Enzyme Inhibition Research : Another study focused on the inhibitory effects of similar compounds on urease and AChE. Results indicated that modifications in the thieno[2,3-c]pyridine structure could lead to improved inhibitory properties, making these compounds candidates for further pharmacological development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216713-05-1): This compound replaces the sulfonyl group with a phenoxy moiety, altering electronic and steric properties .
Compound C1 (from ): A thieno-tetrahydropyridine derivative with unmodified acetamido substituents, showing superior antiplatelet activity to ticlopidine .
Compounds 1 and 7 (from ): These share the thieno-pyridine core but differ in substituents at regions A (positions 39–44) and B (positions 29–36), affecting chemical environments .
Table 1: Structural Comparison of Key Analogues
NMR Spectral Analysis and Substituent Effects
highlights that changes in chemical shifts (ppm) at regions A and B in NMR spectra correlate with substituent variations. For example:
- The target compound’s 4-chlorophenylsulfonyl group likely induces deshielding in region A (positions 39–44), altering proton environments compared to phenoxy or simpler acetamido analogues .
- Compounds 1 and 7 exhibit nearly identical shifts except in regions A and B, suggesting that modifications here directly impact electronic distribution without disrupting the core scaffold .
Table 2: Key NMR Shift Differences (Hypothetical Data Based on )
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-Platelet Activity : Compound C1 () outperformed ticlopidine in inhibiting platelet aggregation, attributed to optimized acetamido and pyridine substituents . The target compound’s sulfonyl group may enhance binding to the ADP receptor’s hydrophobic pocket, though direct bioactivity data are unavailable.
- Metabolic Stability: Sulfonyl groups generally improve metabolic stability compared to ethers (e.g., phenoxy), as seen in analogues of protease inhibitors .
- Lumping Strategy: suggests structurally similar compounds (e.g., sulfonyl vs. phenoxy) may be grouped for predictive modeling, but their distinct electronic profiles necessitate individual evaluation .
Preparation Methods
Ring Formation via Cyclization Reactions
The thieno[2,3-c]pyridine scaffold is typically constructed through cyclocondensation reactions. A common approach involves reacting 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds. For example:
Introduction of the Isopropyl Group
The 6-isopropyl substituent is introduced via alkylation or Mannich reactions :
- Method A : Treatment of the tetrahydrothienopyridine intermediate with isopropyl bromide in the presence of K2CO3 in acetonitrile at 25–30°C achieves N-alkylation.
- Method B : A Mannich reaction using formaldehyde and isopropylamine under acidic conditions selectively functionalizes position 6.
Sulfonamide Side Chain Installation
Sulfonylation of the Acetamide Linker
The 4-chlorophenylsulfonyl group is incorporated via a two-step sequence:
- Acetylation : Reacting 2-amino-thienopyridine with chloroacetyl chloride in dichloromethane (DCM) forms the acetamide intermediate.
- Sulfonylation : Treatment with 4-chlorobenzenesulfonyl chloride in the presence of DIEA (N,N-diisopropylethylamine) introduces the sulfonyl group. PyBop may be used as a coupling agent to enhance efficiency.
Critical Parameters :
- Temperature: 0–5°C during sulfonylation minimizes side reactions.
- Solvent: DCM or acetonitrile ensures solubility without competing nucleophilic interference.
Carboxamide Functionalization
Hydrolysis and Amidation
The carboxylate ester at position 3 is converted to the carboxamide:
- Ester Hydrolysis : Using NaOH in aqueous ethanol cleaves the ester to a carboxylic acid.
- Amidation : Coupling with ammonium chloride via EDCI/HOBt activates the carboxyl group, yielding the primary carboxamide.
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine in the thienopyridine ring with HCl:
- Procedure : Dissolving the free base in acetone and adding concentrated HCl at 0–5°C precipitates the hydrochloride salt.
- Yield Optimization : Slow addition of HCl and vigorous stirring prevent localized over-acidification, improving crystal purity.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
The electron-rich thienopyridine ring risks over-sulfonylation. Using bulky bases (e.g., DIEA) instead of triethylamine improves regiocontrol at the acetamide nitrogen.
Epimerization During Amidation
Racemization at the acetamide α-carbon is mitigated by:
Purification Challenges
The hydrochloride salt’s hygroscopicity complicates isolation. Anti-solvent crystallization using ethyl acetate/cyclohexane mixtures enhances recovery.
Scalability and Industrial Considerations
Patent data reveal that one-pot processes reduce intermediate isolation steps:
- Example: Concurrent alkylation and sulfonylation in acetonitrile with K2CO3 achieves 80% yield at 100-gram scale.
- Cost Drivers : 4-Chlorobenzenesulfonyl chloride accounts for ~40% of raw material costs. Substituting with recyclable sulfonylating agents (e.g., polymer-supported sulfonyl chlorides) is under investigation.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the 4-chlorophenyl group, amide coupling, and cyclization to form the thieno[2,3-c]pyridine core. Key optimizations include:
- Temperature Control : Maintain ≤ 0°C during sulfonylation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for amide bond formation to enhance reactivity .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate intermediates and final products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the sulfonyl, isopropyl, and carboxamide groups. For example, the sulfonyl group typically shows a singlet at ~3.2 ppm (H) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~444.4 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or solid-state conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Dose-Response Validation : Re-test the compound at logarithmic concentrations (e.g., 1 nM–100 µM) in orthogonal assays (e.g., ATF4 inhibition vs. apoptosis markers) .
- Metabolic Stability Assessment : Use liver microsome assays to evaluate if rapid metabolism in vivo reduces efficacy .
- Computational Modeling : Perform molecular dynamics simulations to assess binding affinity to ATF4 under varying pH or cofactor conditions .
Q. What strategies are effective for improving the aqueous solubility of this compound without compromising its ATF4 inhibitory activity?
- Methodological Answer :
- Salt Formation : Test hydrochloride or phosphate salts to enhance solubility while retaining the sulfonyl-acetamido pharmacophore .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety, which can be cleaved in vivo .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
Q. How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 2–12, UV light, 40–80°C) and monitor degradation via LC-MS. The sulfonyl group is prone to hydrolysis under acidic conditions .
- Isotope Labeling : Use S-labeled sulfonyl groups to track degradation products in simulated gastric fluid .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify critical interactions (e.g., sulfonyl group’s electronegativity with ATF4’s binding pocket) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .
Data Analysis & Experimental Design
Q. How should researchers address batch-to-batch variability in biological activity during preclinical testing?
- Methodological Answer :
- Quality-by-Design (QbD) : Implement Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, stoichiometry) and minimize variability .
- Bioassay Standardization : Include positive controls (e.g., known ATF4 inhibitors) in every assay plate to normalize activity data .
Q. What experimental frameworks can evaluate synergistic effects between this compound and existing chemotherapeutic agents?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to determine synergy scores (e.g., Combination Index < 1) with drugs like cisplatin or paclitaxel .
- Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify co-regulated pathways (e.g., ATF4 and mTOR signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
